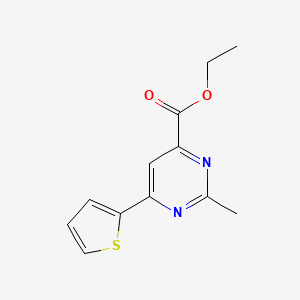

2-メチル-6-(チオフェン-2-イル)ピリミジン-4-カルボン酸エチル

説明

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .科学的研究の応用

医薬品化学

チオフェン系類似体は、医薬品化学者が様々な生物学的効果を持つ高度な化合物を改善するために重要な役割を果たしています . これらは、医薬品化学において多様な用途を持つ幅広い治療特性を持つことが報告されています .

抗炎症作用

チオフェン誘導体は、抗炎症作用を示します . たとえば、2-置換チオフェン骨格であるスプロフェンは、非ステロイド性抗炎症薬として知られています .

抗菌作用

チオフェン誘導体は、抗菌作用も示します . これらは、B. subtilis、E. coli、P. vulgaris、およびS. aureus などの生物に対する阻害効果を示すことが示されています。

抗がん作用

チオフェン誘導体は、抗がん作用を示すことが示されています . たとえば、チオフェンに関連する特定の化学化合物は、腫瘍細胞の一種であるMCF-7において形態学的および核の変化を誘発することが示されています .

工業化学および材料科学

チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています .

有機半導体

チオフェンを介した分子は、有機半導体の発展において重要な役割を果たしています .

有機電界効果トランジスタ(OFET)

チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造に使用されます .

有機発光ダイオード(OLED)

作用機序

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

生化学分析

Biochemical Properties

Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cAMP-phosphodiesterase, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate can modulate various physiological processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, the compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells .

Cellular Effects

Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound enhances the biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation . This effect is achieved by strengthening PGI2 anti-aggregation activity and enhancing its biosynthesis . Furthermore, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate decreases pulmonary hypertension by modulating the expression of genes involved in vascular tone regulation .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate involves several key interactions at the molecular level. The compound binds to cAMP-phosphodiesterase, inhibiting its activity and leading to increased intracellular levels of cAMP . This elevation in cAMP levels results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in cellular processes such as platelet aggregation and vascular smooth muscle relaxation . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate modulates gene expression by influencing transcription factors involved in the regulation of vascular tone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate maintains its efficacy in modulating cellular functions, including platelet aggregation and vascular smooth muscle relaxation .

Dosage Effects in Animal Models

The effects of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation and reduces pulmonary hypertension without causing significant adverse effects . At higher doses, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of the compound.

Metabolic Pathways

Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the overall pharmacological effects of the compound . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate influences metabolic flux by modulating the activity of key enzymes involved in cellular energy production .

Transport and Distribution

The transport and distribution of Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Once inside the cells, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate binds to intracellular proteins, which may influence its localization and activity . The distribution of the compound within tissues is also influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which may affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins involved in signal transduction and gene expression . Additionally, Ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity . These modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

特性

IUPAC Name |

ethyl 2-methyl-6-thiophen-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVYUCFFNOOZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

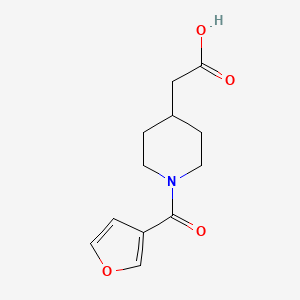

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)

![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)